molecular formula C8H16N4O B13160234 3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol

Cat. No.: B13160234
M. Wt: 184.24 g/mol
InChI Key: IHJJBLZJXICLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is notable for its unique structure, which includes an amino group, a triazole ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol typically involves multiple stepsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C8H16N4O

Molecular Weight

184.24 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(2-methyltriazol-4-yl)propan-1-ol

InChI

InChI=1S/C8H16N4O/c1-8(2,5-9)7(13)6-4-10-12(3)11-6/h4,7,13H,5,9H2,1-3H3

InChI Key

IHJJBLZJXICLNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=NN(N=C1)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.